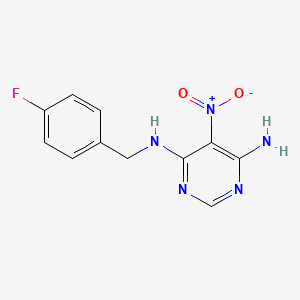

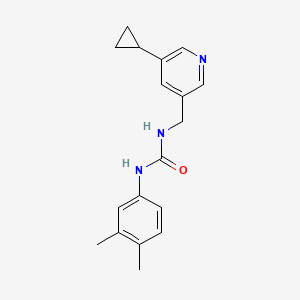

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine, also known as AG-221, is a small molecule inhibitor used in cancer research. It was discovered by Agios Pharmaceuticals and is currently in clinical trials for the treatment of acute myeloid leukemia (AML). AG-221 is a potent inhibitor of the mutated isocitrate dehydrogenase 2 (IDH2) enzyme, which is commonly found in AML patients.

Applications De Recherche Scientifique

Neuroprotection in Ischemic Stroke

This compound has been used in the design and synthesis of a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC). The MTC showed protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Antioxidant Activity

The compound increased SOD, CAT, GPx activity and decreased LDH release. It significantly increased PI3K and p-AKT protein levels by activating the PI3K/AKT pathway .

Anti-apoptotic Effects

The compound reduced the levels of mitochondrial pro-apoptotic proteins Bax and Bim while increasing the levels of anti-apoptotic protein Bcl-2. It also reduced the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .

Endoplasmic Reticulum Stress Reduction

The compound decreased endoplasmic reticulum stress (ERS), which in turn increased the survival rate of nerve cells, protecting them from ischemic injury .

Axonal Regeneration

The compound activated the MEK-ERK signaling pathway and promoted axonal regeneration in primary neurons of the neonatal rat .

Corrosion Inhibition

The compound has been studied for its potential use in corrosion inhibition. It has been particularly investigated for its application in inhibiting metallic corrosion using ionic liquids (ILs) due to their intriguing characteristic properties and their capacity to be adsorbed, followed by the formation of an effective barrier film onto metallic surfaces .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like beta-secretase 1 and Monoamine oxidase B (MAO-B) . These enzymes play crucial roles in biological processes such as the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease, and the oxidative deamination of biogenic amines, respectively .

Mode of Action

Compounds with similar structures have been shown to interact with their targets by forming bulky coordination structures . This interaction weakens ion-dipole interactions but promotes coulombic attractions, which can influence the compound’s activity .

Biochemical Pathways

Related compounds have been associated with pathways involving the modulation of neurotransmitter levels and the regulation of enzymatic activity .

Pharmacokinetics

Similar compounds have been reported to be rapidly and extensively metabolized . The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Related compounds have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYAYHWQKUXKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC(=C2[N+](=O)[O-])N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-5-nitro-4,6-pyrimidinediamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2797908.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)

![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)